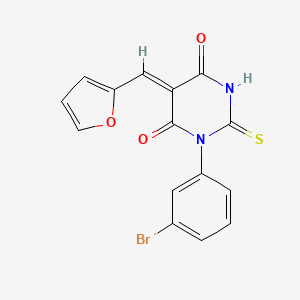![molecular formula C21H31Cl2MnN5-4 B11933520 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese is a complex organometallic compound. This compound features a manganese center coordinated with a unique ligand system, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese typically involves the reaction of manganese chloride with a pre-synthesized ligand. The ligand is often prepared through a multi-step organic synthesis process, involving the formation of the tetracyclic structure and subsequent introduction of the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the ligand followed by its reaction with manganese chloride under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the manganese center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the manganese center to a lower oxidation state.
Substitution: The ligand system can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state manganese complexes, while reduction may produce lower oxidation state complexes.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of manganese in complex ligand environments.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It can be used to study the role of manganese in biological systems and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a diagnostic agent or in the development of manganese-based drugs. Its unique structure allows for targeted interactions with specific biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
作用机制
The mechanism of action of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese involves its interaction with specific molecular targets. The manganese center can participate in redox reactions, influencing various biochemical pathways. The ligand system provides stability and specificity, allowing for targeted interactions with enzymes and other proteins.
相似化合物的比较
Similar Compounds
- 24-chloro-3,10,13,20,26-pentaazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
- (4S,9S,14S,19S)-3,10,13,20,26-Pentaazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Uniqueness
The uniqueness of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese lies in its specific ligand system and the coordination environment of the manganese center. This provides distinct reactivity and stability compared to similar compounds, making it a valuable subject for research and application.
属性
分子式 |
C21H31Cl2MnN5-4 |
|---|---|
分子量 |
479.3 g/mol |
IUPAC 名称 |
26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese |
InChI |
InChI=1S/C21H31N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-21H,1-4,8-15H2;2*1H;/q-4;;;+2/p-2 |
InChI 键 |
PZSZMYYIFMBJPF-UHFFFAOYSA-L |
规范 SMILES |
C1CCC2C(C1)[N-]CC[N-]C3CCCCC3[N-]CC4=CC=CC(=N4)C[N-]2.Cl[Mn]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)


![(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B11933465.png)
![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)
![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)


![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)
![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
